molecular formula C11H14N2O2 B2421605 (3-Hydroxyphenyl)(piperazin-1-yl)methanone CAS No. 926234-88-0

(3-Hydroxyphenyl)(piperazin-1-yl)methanone

Cat. No.: B2421605
CAS No.: 926234-88-0
M. Wt: 206.245
InChI Key: YFHVBQVWMYCMNI-UHFFFAOYSA-N
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Description

(3-Hydroxyphenyl)(piperazin-1-yl)methanone is an organic compound that belongs to the family of piperazine derivatives. It is a white crystalline powder that is soluble in water, ethanol, and DMSO. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxyphenyl)(piperazin-1-yl)methanone typically involves the reaction of 3-hydroxybenzoyl chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxyphenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

    Reduction: Formation of 3-hydroxyphenylmethanol.

    Substitution: Formation of 3-chlorophenyl or 3-bromophenyl derivatives.

Scientific Research Applications

(3-Hydroxyphenyl)(piperazin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of monoacylglycerol lipase (MAGL), which is involved in the degradation of endocannabinoids.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases, cancer, and chronic pain due to its enzyme inhibitory properties.

    Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (3-Hydroxyphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, as a MAGL inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of monoacylglycerols into free fatty acids and glycerol. This inhibition leads to increased levels of endocannabinoids, which can modulate various physiological processes such as pain perception, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Phenyl(piperazin-1-yl)methanone: Lacks the hydroxyl group, which may affect its solubility and reactivity.

    3-Hydroxyphenylacetamide: Contains an amide group instead of a piperazine ring, leading to different chemical properties and biological activities.

Uniqueness

(3-Hydroxyphenyl)(piperazin-1-yl)methanone is unique due to the presence of both a hydroxyl group and a piperazine ring, which confer distinct chemical reactivity and biological activity. The hydroxyl group enhances its solubility in polar solvents, while the piperazine ring allows for interactions with various biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

(3-hydroxyphenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-10-3-1-2-9(8-10)11(15)13-6-4-12-5-7-13/h1-3,8,12,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHVBQVWMYCMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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